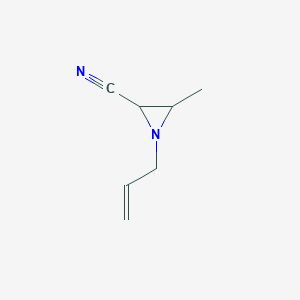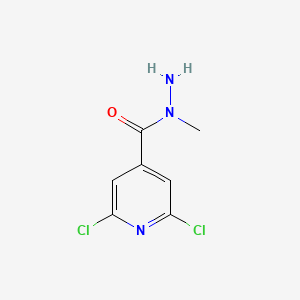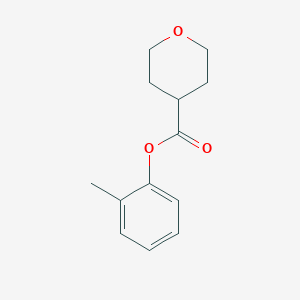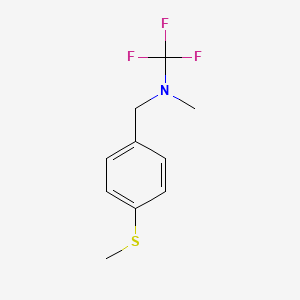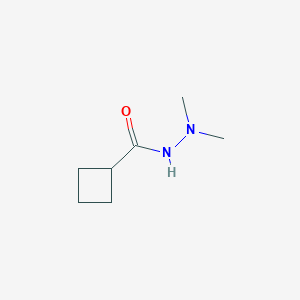![molecular formula C13H16O2 B13958028 2-Methyl-3-[4-(propan-2-yl)phenyl]prop-2-enoic acid CAS No. 3602-26-4](/img/structure/B13958028.png)
2-Methyl-3-[4-(propan-2-yl)phenyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-methyl-3-[4-(1-methylethyl)phenyl]- is an organic compound with the molecular formula C13H16O2. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a propenoic acid backbone with a methyl group and a phenyl group substituted with an isopropyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-3-[4-(1-methylethyl)phenyl]- typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
Cinnamic acid derivative+MethanolAcid catalyst2-Propenoic acid, 2-methyl-3-[4-(1-methylethyl)phenyl]-+Water
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 2-methyl-3-[4-(1-methylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted phenyl derivatives, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-methyl-3-[4-(1-methylethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins, which are used in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 2-methyl-3-[4-(1-methylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, the phenyl group can interact with aromatic amino acids in enzyme active sites, leading to inhibition or activation of the enzyme’s function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, 3-phenyl-, methyl ester: Similar structure but lacks the isopropyl group on the phenyl ring.
2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester: Contains methoxy groups on the phenyl ring instead of an isopropyl group.
2-Propenoic acid, 3-phenyl-: Similar backbone but lacks the ester group.
Uniqueness
The presence of the isopropyl group on the phenyl ring in 2-Propenoic acid, 2-methyl-3-[4-(1-methylethyl)phenyl]- imparts unique chemical and physical properties to the compound. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
3602-26-4 |
|---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
2-methyl-3-(4-propan-2-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H16O2/c1-9(2)12-6-4-11(5-7-12)8-10(3)13(14)15/h4-9H,1-3H3,(H,14,15) |
InChI-Schlüssel |
UOPMGDFNZIMWPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C=C(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


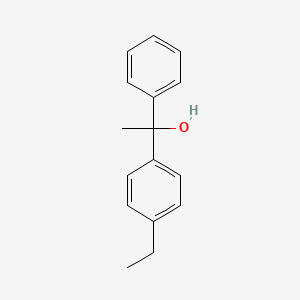




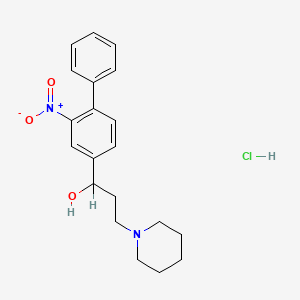
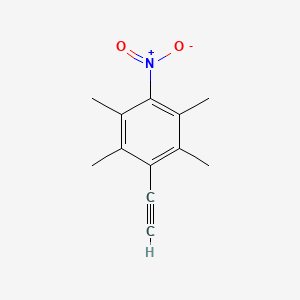
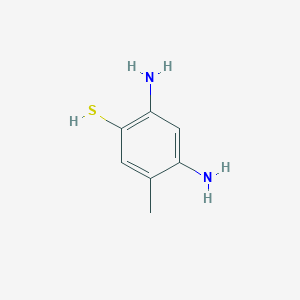
![2-Chloro-5-({[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13957984.png)
